2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the quinolinone class, characterized by a 1,4-dihydroquinolin-4-one core with multiple functional modifications. Its structure includes:
- 3-(4-Methoxybenzoyl) moiety: A bulky aromatic ketone group that may contribute to steric effects or participate in hydrogen bonding.
- N-(4-Ethoxyphenyl)acetamide chain: A polar substituent with ethoxy and amide functionalities, likely affecting solubility and biological targeting.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-5-38-21-12-8-19(9-13-21)30-27(32)17-31-16-23(28(33)18-6-10-20(35-2)11-7-18)29(34)22-14-25(36-3)26(37-4)15-24(22)31/h6-16H,5,17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYGHSWNUOLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methoxybenzoyl groups. The final step involves the formation of the acetamide linkage with the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the methoxy and methoxybenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the methoxy or methoxybenzoyl positions.
Scientific Research Applications
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Industry: Used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from analogous characterization methods in .
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Alkyl vs. Aromatic Chains : Compounds 3h and 3i () feature long alkyl chains, which increase hydrophobicity and may reduce aqueous solubility compared to the target compound’s aromatic acetamide group. The ethoxyphenyl moiety in the target compound could enhance π-π stacking interactions in biological targets .
Thermal Stability
All compounds in exhibit melting points >250°C, suggesting high thermal stability inherent to the quinolinone core. The target compound’s melting point is unreported but likely comparable due to structural rigidity from aromatic substituents.
Analytical Characterization
- Spectroscopy : Like the analogs in , the target compound would require $ ^1H $- and $ ^{13}C $-NMR to confirm substituent positions and IR to validate amide/ketone functionalities .
Biological Activity
The compound 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The structural components of this compound suggest that it may interact with various biological targets, leading to significant therapeutic implications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Quinoline Core : A bicyclic aromatic compound that is often associated with biological activity.
- Methoxy and Ethoxy Substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological membranes and receptors.
- Benzoyl Group : This moiety is known to participate in various biochemical interactions.
Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H28N2O7 |
| CAS Number | 866590-08-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, which can lead to reduced cell proliferation and increased apoptosis in malignant cells.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are critical in disease processes.
- Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Methodology : MTT assay was employed to assess cell viability post-treatment.
- Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
Anti-inflammatory Effects
Preliminary studies have suggested that the compound may possess anti-inflammatory properties:
- In Vitro Studies : The compound demonstrated the ability to reduce pro-inflammatory cytokine production in activated macrophages.
- Mechanism : This effect may be mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial potential of this compound:
- Pathogens Tested : Various bacterial strains were evaluated for susceptibility.
- Results : The compound showed promising antibacterial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds within the quinoline class:
-
Study on Quinoline Derivatives :
- Researchers synthesized various derivatives and evaluated their anticancer properties.
- Results indicated that modifications to the quinoline core significantly affected potency against cancer cell lines.
-
Structure-Activity Relationship (SAR) :
- Investigations into SAR revealed that specific substitutions on the quinoline ring enhance biological activity.
- Compounds with multiple methoxy groups exhibited improved pharmacological profiles compared to their unsubstituted counterparts.
-
Clinical Implications :
- Some derivatives have progressed into clinical trials for cancer treatment, showcasing their potential as novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
